Methyl 3-ethoxy-4-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-4-fluorobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-ethoxy-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-ethoxy-4-fluorobenzyl alcohol.
Oxidation: 3-ethoxy-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-ethoxy-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethoxybenzoate
- Methyl 4-fluorobenzoate
- Ethyl 3-ethoxy-4-fluorobenzoate
Uniqueness
Methyl 3-ethoxy-4-fluorobenzoate is unique due to the presence of both ethoxy and fluorine substituents on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-ethoxy-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMKCWMCLFPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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